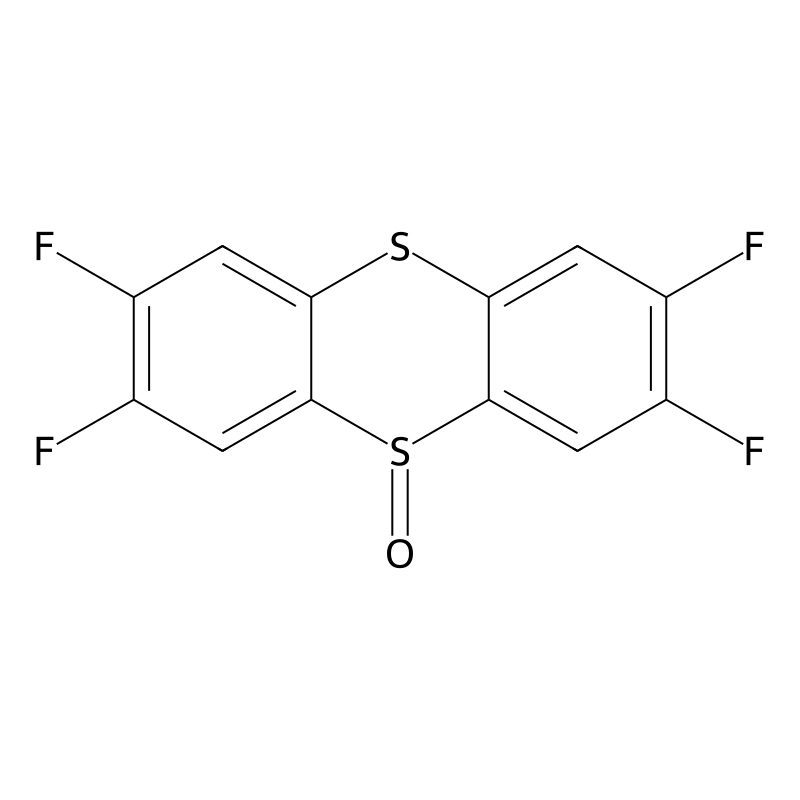

2,3,7,8-Tetrafluorothianthrene 5-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3,7,8-Tetrafluorothianthrene 5-oxide is a fluorinated sulfoxide derivative of thianthrene, characterized by the presence of four fluorine atoms attached to its aromatic structure. This compound has a molecular formula of and a molecular weight of approximately 304.28 g/mol. The unique arrangement of fluorine atoms contributes to its distinct chemical properties, making it a valuable reagent in organic synthesis, particularly in the functionalization of hydrocarbons.

The mechanism of TFT S-oxide mediated C-H functionalization involves the following steps []:

- Activation: The sulfoxide group in TFT S-oxide gets activated by a Lewis acid, making the sulfur atom more electrophilic.

- C-H Bond Cleavage: The activated sulfur atom attacks the C-H bond in the aromatic molecule, forming a weak bond with the carbon and cleaving the H-C bond.

- Aromatic Intermediate: This creates a positively charged aromatic intermediate (Ar-TFT+).

- Functionalization: The Ar-TFT+ intermediate can then react with various nucleophiles to introduce functional groups onto the aromatic ring.

C-H Functionalization Reagent

- TFT-oxide functions as a fluorinated sulfoxide-based thianthrene reagent. [] Thianthrene is a heterocyclic aromatic compound known for its ability to activate unreactive C-H bonds in organic molecules. [] By introducing a fluorine atom, TFT-oxide enhances the reactivity of thianthrene, making it a powerful tool for late-stage C-H functionalization.

- Late-stage C-H functionalization is a technique in organic synthesis that allows for the introduction of functional groups onto complex molecules at a later stage in the synthesis process. This technique offers several advantages, including improved efficiency, reduced waste generation, and the ability to modify pre-existing scaffolds. []

Developed for Ritter Lab Chemistry

- TFT-oxide was specifically developed by the Ritter Lab for their research. [] While detailed information on the specific reactions it enables is limited due to the potential for ongoing research, it is credited as a "Ritter C-H functionalization linchpin." [] This suggests TFT-oxide plays a crucial role in enabling certain C-H functionalization reactions within the research of the Ritter Lab.

The primary application of 2,3,7,8-Tetrafluorothianthrene 5-oxide lies in its role as a reagent for late-stage C-H functionalization. This process allows for the introduction of functional groups into complex organic molecules without the need for extensive pre-functionalization. The compound participates in electrophilic aromatic substitution reactions, where it acts as an electrophile due to the electron-withdrawing nature of the fluorine substituents .

The synthesis of 2,3,7,8-Tetrafluorothianthrene 5-oxide can be achieved through various methods. One common approach involves the oxidation of thianthrene using appropriate oxidizing agents in the presence of fluorinated reagents. For example, the use of trifluoroacetic acid or other fluorinated acids can facilitate the introduction of fluorine atoms into the thianthrene structure . Another method includes direct fluorination techniques that selectively introduce fluorine at desired positions on the aromatic ring.

The primary application of 2,3,7,8-Tetrafluorothianthrene 5-oxide is in organic synthesis as a reagent for late-stage C-H functionalization. This capability allows chemists to modify complex molecules efficiently and selectively. Additionally, its unique properties may enable its use in developing new materials or pharmaceuticals that require specific functional groups.

Interaction studies involving 2,3,7,8-Tetrafluorothianthrene 5-oxide primarily focus on its reactivity with various substrates in C-H functionalization reactions. Research indicates that the compound exhibits high site selectivity in electrophilic aromatic substitutions. Computational studies have been employed to understand the mechanisms underlying these interactions better . Such studies help predict how this compound will behave in different chemical environments.

Several compounds share structural similarities with 2,3,7,8-Tetrafluorothianthrene 5-oxide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Thianthrene | Basic thianthrene structure without fluorination | No fluorine substituents | |

| Thianthrene 5-oxide | Contains a sulfoxide group | Lacks fluorination; used in similar applications | |

| 2-Fluorothianthrene | Contains one fluorine atom | Limited reactivity compared to tetrafluorinated version | |

| 4-Methylthianthrene | Methyl substitution on thianthrene | Different electronic properties due to methyl group |